molecular formula C9H16O B14445654 3,5-Heptadien-2-ol, 2,6-dimethyl- CAS No. 77411-76-8

3,5-Heptadien-2-ol, 2,6-dimethyl-

Cat. No.: B14445654
CAS No.: 77411-76-8
M. Wt: 140.22 g/mol
InChI Key: WRCBAWDQQSQNRE-UHFFFAOYSA-N
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Description

3,5-Heptadien-2-ol, 2,6-dimethyl- is a volatile organic compound with the molecular formula C₉H₁₄O and a molecular weight of 140 g/mol (as reported in experimental data) . It is characterized by a conjugated diene system (3,5-heptadienol backbone) and methyl substituents at the 2- and 6-positions. Its structural features, including the hydroxyl group at position 2 and the conjugated double bonds, contribute to its reactivity and volatility.

Properties

CAS No.

77411-76-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhepta-3,5-dien-2-ol

InChI

InChI=1S/C9H16O/c1-8(2)6-5-7-9(3,4)10/h5-7,10H,1-4H3

InChI Key

WRCBAWDQQSQNRE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(C)(C)O)C

Origin of Product

United States

Preparation Methods

Conventional Preparation Methods and Limitations

Early synthetic routes for 2,6-dimethyl-1,5-heptadien-3-ol faced significant challenges in yield, scalability, and cost. Key historical methods include:

Isopentenyl Bromide and Methacrolein Condensation

A method described in JP 55-157526A involved reacting isopentenyl bromide with methacrolein in the presence of metallic reagents. While straightforward, this approach yielded only ~5% of the target alcohol due to competing side reactions and poor regioselectivity. The low efficiency rendered it impractical for industrial use.

Epoxide Rearrangement

Bierl-Leonhardt et al. reported a two-step process: (1) epoxidation of 2,6-dimethyl-2,5-heptadiene to form a mono-epoxide, followed by (2) acid-catalyzed rearrangement. However, purification of intermediates via high-performance liquid chromatography (HPLC) limited scalability, and the overall yield remained below 20%.

Metal-Mediated Coupling Reactions

Ishchenko et al. utilized 3,4-epoxy-2-methylbutene and isobutenyl bromide in the presence of lithium metal. Despite moderate yields (~40%), the method required expensive starting materials and hazardous reagents, complicating large-scale production.

Hydrazide Reduction

Baeckstrom et al. reduced a ketoalcohol intermediate (derived from isopropyl methyl ketone and methacrolein) using p-toluenesulfonyl hydrazide and sodium cyanoborohydride. While achieving 50–60% yields, the reliance on specialized reagents increased costs and safety risks.

Modern Industrial Synthesis via Claisen Rearrangement

The patent US10138189B2 outlines a scalable, high-yield method leveraging a stereoselective Claisen rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether (1). This approach addresses prior limitations through optimized base selection, temperature control, and solvent systems.

Reaction Mechanism

The process involves:

  • Deprotonation : A strong base (e.g., n-butyllithium) abstracts an α-allyl proton from the diallyl ether (1), forming a resonance-stabilized anion.
  • Rearrangement : The anion undergoes a-sigmatropic shift, producing 2,6-dimethyl-1,5-heptadien-3-ol (2) with high regioselectivity.
  • Workup : The product is isolated via extraction and distillation.

Structural features of the starting material—two methyl groups at the allylic position—restrict proton abstraction to the less hindered side, minimizing byproducts like regioisomeric alcohols.

Optimization Parameters

Experimental data from US10138189B2 demonstrate the impact of reaction conditions on yield and purity:

Table 1: Effect of Base and Temperature on Rearrangement Efficiency
Example Base Temperature (°C) Solvent (THF, g) Yield (%) Purity (%)
1 n-BuLi −70 to −65 630 84.4 81.0
2 n-BuLi −35 to −30 630 84.5 83.0
3 LiN(iPr)₂ −70 to −65 420 81.8 81.8
4 n-BuLi (1.05 mol) −70 to −65 630 75.7 76.7

Key findings:

  • Temperature : Lower temperatures (−70°C) marginally improve yield but require stricter process control.
  • Base : Lithium diisopropylamide (LDA) offers comparable efficiency to n-butyllithium, simplifying handling.
  • Solvent Volume : Reducing tetrahydrofuran (THF) from 630 g to 420 g maintained yields (~82%), suggesting potential cost savings.

Workup and Purification

Post-reaction steps include:

  • Quenching : Adding 10% aqueous NH₄Cl terminates the reaction.
  • Extraction : n-Hexane separates the organic phase.
  • Washing : Sequential washes with NaHCO₃ and NaCl remove acidic impurities.
  • Distillation : Solvent removal under reduced pressure yields the crude product (81–83% purity), which is further purified via fractional distillation.

Comparative Analysis of Methods

Table 2: Industrial Viability of Synthetic Routes
Method Yield (%) Cost Scalability Safety
Isopentenyl Bromide 5 High Low Moderate
Epoxide Rearrangement 20 Moderate Low High
Hydrazide Reduction 60 High Moderate Low
Claisen Rearrangement 84 Low High Moderate

The Claisen rearrangement method outperforms alternatives in yield and scalability, with raw materials (diallyl ether, n-BuLi) being commercially available and cost-effective. However, cryogenic conditions (−70°C) necessitate specialized equipment, slightly increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

3,5-Heptadien-2-ol, 2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3,5-Heptadien-2-ol, 2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Heptadien-2-ol, 2,6-dimethyl- involves its interaction with various molecular targets. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can participate in hydrogen bonding, electrophilic addition, and other chemical processes that influence its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3,5-heptadien-2-ol, 2,6-dimethyl-, the following structurally related compounds are analyzed:

3,6-Heptadien-2-ol, 2,5,5-trimethyl-, (E)-

  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • CAS Registry Number : 26127-98-0
  • Key Differences :
    • Substituents : Additional methyl group at position 5 (2,5,5-trimethyl substitution).
    • Double Bond Position : Conjugated diene at positions 3,6 (vs. 3,5 in the target compound).
    • Stereochemistry : (E)-configuration stabilizes the trans arrangement of substituents .
  • Applications : Used in flavor and fragrance industries due to its higher molecular weight and stability, though specific ecological roles are less documented compared to the target compound.

3,5,7-Octatrien-2-ol, 2,6-dimethyl-

  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol (estimated)
  • Key Differences: Carbon Chain Length: Extended to octatrienol (8-carbon backbone vs. 7-carbon in the target compound).
  • Applications : Identified as a candidate anticancer agent targeting CYP450 enzymes, though the target compound lacks direct evidence of such bioactivity .

2,4-Dimethyl-2,4-Heptadienal

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Key Differences: Functional Group: Aldehyde at position 2 (vs. hydroxyl in the target compound). Double Bond Position: 2,4-heptadienal (non-conjugated system).
  • Applications : Implicated in plant defense mechanisms and antimicrobial activity, contrasting with the target compound’s role in insect interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Positions Substituents Key Applications/Sources
3,5-Heptadien-2-ol, 2,6-dimethyl- C₉H₁₄O 140 3,5 2,6-dimethyl Floral essential oils, insect interactions
3,6-Heptadien-2-ol, 2,5,5-trimethyl- C₁₀H₁₈O 154.25 3,6 2,5,5-trimethyl Fragrance industry
3,5,7-Octatrien-2-ol, 2,6-dimethyl- C₁₀H₁₆O 152.23 3,5,7 2,6-dimethyl Anticancer research
2,4-Dimethyl-2,4-Heptadienal C₉H₁₄O 138.21 2,4 2,4-dimethyl Plant defense mechanisms

Research Findings and Implications

Structural Influence on Volatility: The target compound’s lower molecular weight (140 g/mol) compared to 3,6-heptadien-2-ol, 2,5,5-trimethyl- (154.25 g/mol) suggests higher volatility, aligning with its role as a floral volatile . Conjugated dienes in 3,5-heptadien-2-ol enhance resonance stabilization, increasing stability over non-conjugated analogs like 2,4-heptadienal.

Stereochemical Effects :

  • The (E)-configuration in 3,6-heptadien-2-ol, 2,5,5-trimethyl- reduces steric hindrance, improving industrial usability compared to the target compound’s uncharacterized stereochemistry .

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